molecular formula C18H18BrNO3 B2375311 N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 946274-88-0

N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2375311
CAS No.: 946274-88-0
M. Wt: 376.25
InChI Key: RGRIGKZRCHDCIR-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group attached to the nitrogen atom and a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy moiety linked via an ether bond to the acetamide backbone. However, unlike carbofuran, which is a methylcarbamate, this compound is an acetamide, likely altering its reactivity, stability, and biological interactions. No direct synthesis or application data for this compound are available in the provided evidence, but its structural analogs (e.g., methoxy- or nitro-substituted variants) have been synthesized and characterized .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-18(2)10-12-5-3-8-15(17(12)23-18)22-11-16(21)20-14-7-4-6-13(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIGKZRCHDCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:

    Formation of Benzofuran: Synthesis of the benzofuran moiety through cyclization reactions.

    Coupling Reaction: Coupling the bromophenyl group with the benzofuran moiety via an ether linkage.

    Amidation: Formation of the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dehalogenated compounds.

    Substitution Products: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Exploration in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: Investigation of binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating specific diseases or conditions.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential incorporation into polymer structures for enhanced properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares structural homology with several acetamide derivatives, differing primarily in substituents on the phenyl ring or benzofuran group. Key analogs include:

Compound Name Substituent on Phenyl Benzofuran Group Molecular Weight Melting Point (°C) Yield (%) Key Features/Activity
N-(3-Bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide 3-Bromo 2,2-Dimethyl-2,3-dihydrobenzofuran ~376.24* Not reported Not reported Potential pesticidal activity (inferred)
2-[(2,2-Dimethylbenzofuran-7-yl)oxy]-N-(3-methoxyphenyl)acetamide (F217-0123) 3-Methoxy Same as target 327.38 Not reported Not reported Structural analog; commercial availability
2-[(2,2-Dimethylbenzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide 4-Methoxy Same as target 327.38 Not reported Not reported Isomeric variation of F217-0123
N-{2-[(2,2-Dimethylbenzofuran-7-yl)oxy]ethyl}acetamide Ethyl (non-aromatic) Same as target 263.34 Not reported Discontinued Simpler side chain; discontinued product
BG15433 (Hydroxy-phenyl-ethyl analog) 2-Hydroxy-2-[4-(pyrazolyl)phenyl]ethyl Same as target 407.46 Not reported Not reported Enhanced solubility via hydroxyl group

*Calculated molecular weight based on C₁₉H₁₈BrNO₃.

Key Observations :

  • Substituent Effects: Bromine (target) vs.
  • Benzofuran Core : Shared across analogs, this moiety is associated with pesticidal activity in carbofuran , suggesting possible bioactivity in the target compound.
  • Melting Points: Data gaps for the target compound limit direct comparisons, but analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (mp: 75°C, 82% yield) demonstrate how side chains impact crystallinity .
Crystallographic and Spectroscopic Insights
  • Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit hydrogen-bonded dimers (N–H⋯O), influencing solubility and stability . The target’s bromine substituent may enhance halogen bonding, altering crystal lattice dynamics.
  • Spectroscopy : ¹H/¹³C NMR data for analogs (e.g., ) confirm acetamide connectivity and substituent effects on chemical shifts.

Biological Activity

N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a benzofuran moiety , which are significant for its biological properties. The presence of the bromine atom is believed to influence its reactivity and biological activity compared to other halogenated analogs.

PropertyValue
IUPAC NameThis compound
CAS Number946274-88-0
Molecular FormulaC18H18BrNO3
Molecular Weight364.25 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
  • Receptor Modulation : It might interact with cell surface receptors, influencing various signal transduction pathways.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, research on monomeric alkaloids has shown that halogenated compounds often possess enhanced antimicrobial properties due to their structural characteristics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that this compound may exhibit similar antimicrobial effects.

Case Studies

A notable study evaluated the antibacterial activity of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substituents demonstrated enhanced bioactivity compared to their chloro and fluoro counterparts.

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